5-(2-Hydroxyethyl)-2-thiouracil
Overview
Description
5-(2-Hydroxyethyl)-2-thiouracil is a sulfur-containing heterocyclic compound derived from uracil, a pyrimidine nucleobase This compound is characterized by the presence of a thiol group at the second position and a hydroxyethyl group at the fifth position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)-2-thiouracil typically involves the modification of uracil derivatives. One common method includes the reaction of 2-thiouracil with ethylene oxide under controlled conditions to introduce the hydroxyethyl group at the fifth position. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack on the ethylene oxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid or sulfoxide group.
Reduction: The compound can be reduced to form this compound derivatives with altered oxidation states of sulfur.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfonic acids, sulfoxides.
Reduction Products: Thiol derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 5-(2-Hydroxyethyl)-2-thiouracil is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying sulfur metabolism in cells.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antiviral and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-(2-Hydroxyethyl)-2-thiouracil exerts its effects is primarily through its interaction with biological macromolecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes with active site cysteine residues, leading to inhibition of their catalytic activity.
Pathways: It may interfere with sulfur metabolism pathways, affecting cellular redox states and signaling.
Comparison with Similar Compounds
2-Thiouracil: Lacks the hydroxyethyl group, making it less versatile in chemical modifications.
5-Hydroxyethyluracil: Lacks the thiol group, reducing its potential for covalent interactions with proteins.
5-Methyl-2-thiouracil: Contains a methyl group instead of a hydroxyethyl group, altering its chemical reactivity and biological activity.
Uniqueness: 5-(2-Hydroxyethyl)-2-thiouracil is unique due to the presence of both a thiol and a hydroxyethyl group, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c9-2-1-4-3-7-6(11)8-5(4)10/h3,9H,1-2H2,(H2,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOFBQMOMPQKCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394311 | |
Record name | 5-(2-hydroxyethyl)-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23956-11-8 | |
Record name | NSC528411 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-hydroxyethyl)-2-thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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